molecular formula C14H21NO2 B12970017 tert-Butyl (2,4,5-trimethylphenyl)carbamate

tert-Butyl (2,4,5-trimethylphenyl)carbamate

Cat. No.: B12970017
M. Wt: 235.32 g/mol
InChI Key: UYDXRONSKCHNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2,4,5-trimethylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 2,4,5-trimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,4,5-trimethylphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2,4,5-trimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

tert-Butyl chloroformate+2,4,5-trimethylanilinetert-Butyl (2,4,5-trimethylphenyl)carbamate+HCl\text{tert-Butyl chloroformate} + \text{2,4,5-trimethylaniline} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+2,4,5-trimethylaniline→tert-Butyl (2,4,5-trimethylphenyl)carbamate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum efficiency and yield. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,4,5-trimethylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2,4,5-trimethylphenyl)carbamate is used as a protecting group for amines during organic synthesis. It helps in preventing unwanted reactions at the amine site, allowing for selective reactions at other functional groups.

Biology

In biological research, this compound is used in the synthesis of various bioactive molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. It acts as a stabilizer and additive in various polymerization processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2,4,5-trimethylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, depending on the nature of the enzyme and the specific conditions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the 2,4,5-trimethylphenyl group.

    tert-Butyl (4-hydroxyphenyl)carbamate: Contains a hydroxyl group instead of the trimethylphenyl group.

    tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Contains a bromo and thiazolyl group instead of the trimethylphenyl group.

Uniqueness

tert-Butyl (2,4,5-trimethylphenyl)carbamate is unique due to the presence of the 2,4,5-trimethylphenyl group, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl N-(2,4,5-trimethylphenyl)carbamate

InChI

InChI=1S/C14H21NO2/c1-9-7-11(3)12(8-10(9)2)15-13(16)17-14(4,5)6/h7-8H,1-6H3,(H,15,16)

InChI Key

UYDXRONSKCHNAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.